Tinkal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

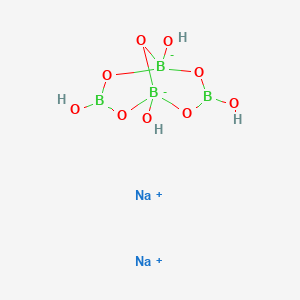

Tinkal, commonly known as borax, is a colorless crystalline solid with the chemical formula Na₂B₄O₇. It is a boron compound, a mineral, and a salt of boric acid. Disodium tetraborate is widely used in various industrial applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tinkal, can be synthesized by heating borax decahydrate (Na₂B₄O₇·10H₂O) to temperatures above 300°C. This process removes the water of crystallization, resulting in the anhydrous form .

Industrial Production Methods: Industrially, disodium tetraborate is produced by mining borate minerals such as kernite and tincal. These minerals are refined and processed to remove impurities, followed by heating to obtain the anhydrous form .

Analyse Chemischer Reaktionen

Types of Reactions: Disodium tetraborate undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form boric acid and sodium hydroxide.

Acid-Base Reactions: Acts as a weak base and reacts with strong acids to form boric acid.

Complex Formation: Forms complexes with various metal ions.

Common Reagents and Conditions:

Hydrochloric Acid: Converts disodium tetraborate to boric acid.

Water: Hydrolyzes disodium tetraborate to form boric acid and sodium hydroxide.

Major Products Formed:

Boric Acid (H₃BO₃): Formed when disodium tetraborate reacts with acids.

Sodium Hydroxide (NaOH): Formed during hydrolysis.

Wissenschaftliche Forschungsanwendungen

Tinkal, has a wide range of applications in scientific research:

Chemistry: Used as a buffering agent in chemical laboratories.

Biology: Employed in gel electrophoresis for DNA separation.

Medicine: Acts as a preservative and antiseptic in some pharmaceutical formulations.

Industry: Utilized in the production of glass, ceramics, and as a flux in metallurgy

Wirkmechanismus

The mechanism of action of disodium tetraborate involves its ability to form complexes with various metal ions. This property is utilized in analytical chemistry for the detection of certain metals. Additionally, its buffering capacity helps maintain pH levels in various chemical and biological systems .

Vergleich Mit ähnlichen Verbindungen

Sodium Borate Decahydrate (Na₂B₄O₇·10H₂O): Contains ten molecules of water of crystallization.

Sodium Borate Pentahydrate (Na₂B₄O₇·5H₂O): Contains five molecules of water of crystallization.

Boric Acid (H₃BO₃): A weak acid formed from disodium tetraborate.

Uniqueness: Tinkal, is unique due to its anhydrous nature, making it more suitable for applications requiring the absence of water. Its ability to form complexes with metal ions and act as a buffering agent further distinguishes it from its hydrated counterparts .

Eigenschaften

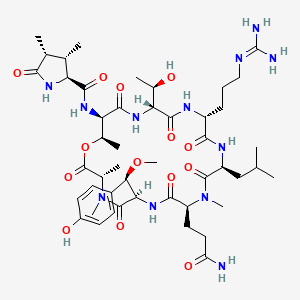

Molekularformel |

B4H4Na2O9 |

|---|---|

Molekulargewicht |

237.3 g/mol |

IUPAC-Name |

disodium;1,3,5,7-tetrahydroxy-2,4,6,8,9-pentaoxa-3,7-dibora-1,5-diboranuidabicyclo[3.3.1]nonane |

InChI |

InChI=1S/B4H4O9.2Na/c5-1-9-3(7)11-2(6)12-4(8,10-1)13-3;;/h5-8H;;/q-2;2*+1 |

InChI-Schlüssel |

LVSJLTMNAQBTPE-UHFFFAOYSA-N |

Kanonische SMILES |

B1(O[B-]2(OB(O[B-](O1)(O2)O)O)O)O.[Na+].[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2S,4R,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,4-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1254902.png)

![3,16-Dihydroxy-13-methyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1254903.png)